Ethyl 2-cyclobutylidenepropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

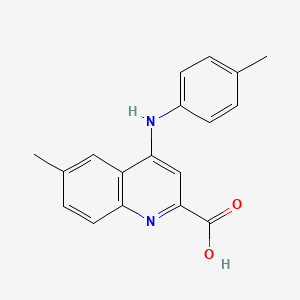

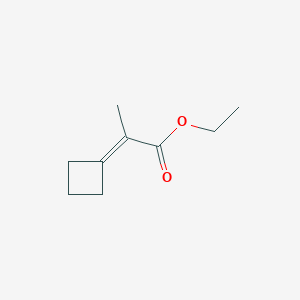

Ethyl 2-cyclobutylidenepropanoate is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 . It is commonly used in laboratory settings .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H14O2/c1-3-11-9(10)7(2)8-5-4-6-8/h3-6H2,1-2H3 .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Physical and Chemical Properties Analysis

This compound is a solid substance that should be stored in a dry environment at temperatures between 2-8°C . .Aplicaciones Científicas De Investigación

Synthesis of Highly Functionalized 2H-pyran Derivatives

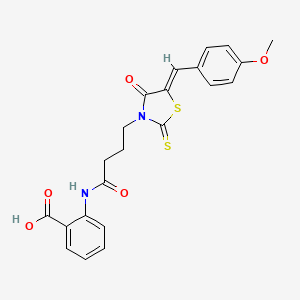

Ethyl oxo-(2-oxo-cycloalkyl)-ethanoates, presumably related to Ethyl 2-cyclobutylidenepropanoate, are utilized in reactions with triphenylphosphine and dialkyl acetylenedicarboxylates. This intramolecular Wittig reaction leads to the formation of spiro-cyclobutene derivatives. These spiro systems then undergo an electrocyclic ring-opening reaction to produce electron-deficient 1,3-dienes, which spontaneously cyclize to form 2H-pyran derivatives. This pathway illustrates the compound's role in synthesizing complex organic structures that could have applications in pharmaceuticals and materials science (Yavari & Bayat, 2003).

Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions

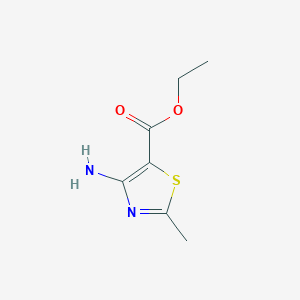

The compound's structure can be related to those involved in the cycloaddition of azides to alkynes, a cornerstone in the synthesis of 1H-[1,2,3]-triazoles via regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions. This process is essential for incorporating triazole units into peptide backbones or side chains, illustrating its importance in the development of novel peptide-based therapeutics and materials (Tornøe, Christensen, & Meldal, 2002).

From Tetrahydroindole to Functionalized Furan-2-one

Ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, similar in structure to this compound, when treated with dichlorodicyanobenzoquinone (DDQ) in methanol, affords a sequence leading to furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene. This reaction sequence showcases the compound's potential in synthesizing furan derivatives, which are valuable in pharmaceutical chemistry and materials science (Sobenina et al., 2011).

Solubility of CO2 in Ethyl Lactate

While not directly related to this compound, the study on the solubility of CO2 in ethyl lactate and the phase behavior of their mixture illustrates the broader context of research where similar esters are investigated for their physical properties and potential applications in green chemistry and environmental technology (Bermejo et al., 2013).

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-cyclobutylidenepropanoate are not yet fully understood. Given the complexity of biochemical interactions, it is likely that this compound could influence multiple pathways. Without specific research on this compound, it is challenging to summarize the affected pathways and their downstream effects .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that the compound can participate in various biochemical reactions

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

ethyl 2-cyclobutylidenepropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-3-11-9(10)7(2)8-5-4-6-8/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSJHKLWLGZBAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde](/img/structure/B2703102.png)

![3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2703106.png)

![N-(2-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2703108.png)

![5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide](/img/no-structure.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2703112.png)

![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2703113.png)

![5-(benzo[d][1,3]dioxol-5-yl)-1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2703118.png)

![Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde](/img/structure/B2703122.png)